molecular formula C6H2Cl2N2S B3338927 4,6-Dichlorothieno[2,3-d]pyrimidine CAS No. 1638764-42-7

4,6-Dichlorothieno[2,3-d]pyrimidine

Cat. No. B3338927
CAS RN: 1638764-42-7
M. Wt: 205.06 g/mol
InChI Key: HJPKDOWKUUXTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H2Cl2N2S . It is a halogenated heterocycle . The compound is used in early discovery research .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a study describes the synthesis of N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol . This is then treated with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has a molecular weight of 205.064 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, a study describes a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 205.064 Da . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Radioprotective and Antitumor Activities

  • A study by Alqasoumi et al. (2009) explored novel thieno[2,3-d]pyrimidine derivatives with amino acids and imidazothienopyrimidines. These compounds showed promising radioprotective and antitumor activities, suggesting potential applications in cancer therapy and radiation protection (Alqasoumi et al., 2009).

Nonlinear Optical Material

  • Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine and analyzed its structural and spectroscopic signatures. The study indicated its potential as a nonlinear optical material, which could be useful in optical limiting and switching devices (Murthy et al., 2019).

Improved Synthesis for Scalable Production

  • Bugge et al. (2014) developed a practical, robust, and scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine. This method is significant for large-scale production, which is essential for its broader application in various fields (Bugge et al., 2014).

Antimicrobial Agents

  • Kanawade et al. (2013) studied 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives for their antimicrobial properties. These compounds showed notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Kanawade et al., 2013).

Cytotoxic Activity

  • Gorja et al. (2011) synthesized novel 4-alkynylthieno[2,3-d]pyrimidines and tested them for cytotoxic activity in vitro. This suggests potential applications in the development of new anticancer drugs (Gorja et al., 2011).

Charge Transfer Materials

  • Irfan (2014) conducted a study on 4,6-di(thiophen-2-yl)pyrimidine derivatives, focusing on their charge transfer properties. This research is relevant for developing efficient materials for electronic and optoelectronic applications (Irfan, 2014).

Safety and Hazards

4,6-Dichlorothieno[2,3-d]pyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification . It is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

4,6-dichlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPKDOWKUUXTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294940
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1638764-42-7
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4,6-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 3
4,6-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 6
4,6-Dichlorothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.